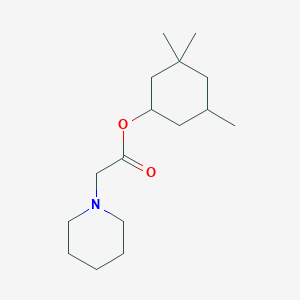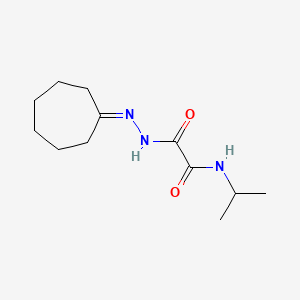![molecular formula C8H6S5 B11108116 5,7a-dihydro-4aH-cyclopenta[b][1,3]dithiolo[4,5-e][1,4]dithiine-2-thione](/img/structure/B11108116.png)
5,7a-dihydro-4aH-cyclopenta[b][1,3]dithiolo[4,5-e][1,4]dithiine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7a-Dihydro-4aH-cyclopenta[b][1,3]dithiolo[4,5-e][1,4]dithiine-2-thione is a complex organic compound with a unique structure characterized by multiple sulfur atoms and a fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7a-dihydro-4aH-cyclopenta[b][1,3]dithiolo[4,5-e][1,4]dithiine-2-thione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can be employed to produce the compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
5,7a-Dihydro-4aH-cyclopenta[b][1,3]dithiolo[4,5-e][1,4]dithiine-2-thione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms of the compound .
Scientific Research Applications
5,7a-Dihydro-4aH-cyclopenta[b][1,3]dithiolo[4,5-e][1,4]dithiine-2-thione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5,7a-dihydro-4aH-cyclopenta[b][1,3]dithiolo[4,5-e][1,4]dithiine-2-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 5,7a-Dihydro-4aH-cyclopenta[b][1,3]dithiolo[4,5-e][1,4]dithiin-2-one
- 5,7a-Dihydro-4aH-cyclopenta[b][1,3]dithiolo[4,5-e][1,4]dithiine-2-thiol
Uniqueness
5,7a-Dihydro-4aH-cyclopenta[b][1,3]dithiolo[4,5-e][1,4]dithiine-2-thione is unique due to its specific arrangement of sulfur atoms and fused ring system. This structure imparts distinctive chemical properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C8H6S5 |
|---|---|
Molecular Weight |
262.5 g/mol |
IUPAC Name |
2,4,6,8-tetrathiatricyclo[7.3.0.03,7]dodeca-3(7),10-diene-5-thione |
InChI |
InChI=1S/C8H6S5/c9-8-12-6-7(13-8)11-5-3-1-2-4(5)10-6/h1-2,4-5H,3H2 |
InChI Key |
NLJQLWTVZKGQKU-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2C1SC3=C(S2)SC(=S)S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,9,14-trimethyl-3,8,13-trinitro-1,5,6,10,11,15-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,4,7,9,12,14-hexaene](/img/structure/B11108043.png)
![4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-2-methoxy-6-nitrophenol](/img/structure/B11108053.png)

![6-{(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl}-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11108059.png)
![N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(tetrahydro-furan-2-yl)-succinamic acid](/img/structure/B11108061.png)

![N'-{(Z)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-4-fluorobenzohydrazide](/img/structure/B11108075.png)
![2-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}-3H-benzo[f]chromen-3-one](/img/structure/B11108077.png)
![2,2'-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(4-chloro-3,5-dimethyl-6-nitrophenol)](/img/structure/B11108080.png)
![(5E)-2-(2-chloroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B11108089.png)
![(E)-1-[3-(trifluoromethyl)phenyl]-N-[8-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]-5,11-dioxa-2,4,6,8,10,12-hexazatricyclo[7.3.0.03,7]dodeca-1(12),3,6,9-tetraen-2-yl]methanimine](/img/structure/B11108100.png)
![4-chloro-N'-[(E)-(4-hydroxy-2-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11108107.png)
![N,N'-(4-methylbenzene-1,3-diyl)bis[2-(1H-benzimidazol-2-ylsulfanyl)acetamide]](/img/structure/B11108121.png)
